2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[[5-(Benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring substituted with a benzenesulfonyl group and a fluorophenylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The sulfanyl group is added by reacting the sulfonylated pyrimidine with a thiol compound under mild conditions.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with 3-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the fluorophenyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. The combination of sulfonyl, pyrimidine, and fluorophenyl groups may confer activity against specific diseases or conditions, such as cancer or inflammatory diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The sulfonyl and fluorophenyl groups are known to enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-[[5-(Benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide: Lacks the fluorine atom, which may reduce its biological activity or alter its chemical reactivity.
2-[[5-(Benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide: The fluorine atom is positioned differently, potentially affecting its interaction with biological targets.
2-[[5-(Benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide: Substitution with chlorine instead of fluorine, which may change its chemical and biological properties.
Uniqueness
The presence of the 3-fluorophenyl group in 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. The combination of sulfonyl, pyrimidine, and fluorophenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
866810-48-2 |
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Molecular Formula |
C18H14FN3O4S2 |
Molecular Weight |
419.45 |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H14FN3O4S2/c19-12-5-4-6-13(9-12)21-16(23)11-27-18-20-10-15(17(24)22-18)28(25,26)14-7-2-1-3-8-14/h1-10H,11H2,(H,21,23)(H,20,22,24) |
InChI Key |
OJYLJKNOMWNPKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F |
solubility |
not available |
Origin of Product |
United States |
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